molecular formula C21H19ClN4O3S B2429586 N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251605-71-6

N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2429586
M. Wt: 442.92
InChI Key: CPGZIXDZKMXEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Compounds featuring thiadiazole rings and similar structural elements have been analyzed for their molecular geometry and intermolecular interactions. For instance, studies on N-substituted acetamides with halophenyl groups have revealed V-shaped molecular configurations and a variety of intermolecular hydrogen bonds and π interactions, contributing to their 3-D structural arrays in crystalline forms (Boechat et al., 2011).

Synthesis and Chemical Stability

Research on pyridazinone derivatives and related heterocyclic compounds emphasizes the importance of chemical synthesis techniques in enhancing base oil properties and corrosion inhibition. These compounds demonstrate potential as antioxidants and corrosion inhibitors due to their stable heterocyclic structures (Nessim, 2017).

Antimicrobial and Antitumor Applications

The synthesis of novel thiadiazole derivatives, including acetamide compounds, has shown significant antimicrobial and antitumor activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Sah et al., 2014).

Antioxidant and Biological Activities

Thiadiazoles and related compounds have been evaluated for their antioxidant and antitumor properties, with some showing promising results in cytotoxicity assays. This suggests a potential for these compounds in medical research and drug development (Hamama et al., 2013).

Insecticidal Applications

The synthesis and assessment of heterocycles incorporating a thiadiazole moiety for agricultural applications have demonstrated effective insecticidal properties against pests such as the cotton leafworm. This research indicates the utility of such compounds in developing new pest control strategies (Fadda et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-15-7-9-18(10-8-15)26-14-25(30(28,29)19-6-3-11-23-21(19)26)13-20(27)24-17-5-2-4-16(22)12-17/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGZIXDZKMXEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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